molecular formula C20H18ClN3O3S B2920595 N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941935-33-7

N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2920595
CAS No.: 941935-33-7
M. Wt: 415.89
InChI Key: YSMYPAVZJCBJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to an acetamide backbone and a 4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazine moiety. Its structural complexity arises from the interplay of electron-withdrawing (chloro) and electron-donating (methoxy, methyl) substituents, as well as the conjugated pyrazine ring system, which may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-13-3-6-15(7-4-13)24-10-9-22-19(20(24)26)28-12-18(25)23-16-11-14(21)5-8-17(16)27-2/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYPAVZJCBJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, and presents relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H20ClN3O2SC_{19}H_{20}ClN_{3}O_{2}S. Its structure features a chloro-substituted methoxyphenyl group linked to a dihydropyrazine moiety via a sulfanyl group, contributing to its unique biological profile.

Biological Activity Overview

  • Antibacterial Activity :
    • Several studies have reported that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For example, sulfonamide derivatives have been shown to possess moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
    • In vitro assays typically measure the Minimum Inhibitory Concentration (MIC) against selected bacterial strains. For instance, compounds derived from 1,3,4-oxadiazole and piperidine have shown promising results in inhibiting bacterial growth .
  • Enzyme Inhibition :
    • Acetylcholinesterase (AChE) inhibition is another critical area of research for this compound. AChE inhibitors are vital in treating conditions like Alzheimer's disease. Compounds with similar structures have demonstrated significant AChE inhibitory activity, with IC50 values in the low micromolar range .
    • Urease inhibition is also noteworthy; some derivatives have shown strong inhibitory effects, suggesting potential applications in treating urease-related disorders .

Case Studies

  • Antibacterial Screening :
    • A study synthesized various sulfonamide derivatives and evaluated their antibacterial activity against multiple strains. The most active compounds showed MIC values ranging from 0.5 to 5 µg/mL against Staphylococcus aureus and E. coli .
    • The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups significantly enhances antibacterial potency.
  • Enzyme Inhibition Studies :
    • In a comparative study of urease inhibitors, several synthesized compounds exhibited IC50 values lower than 10 µM, indicating strong potential as therapeutic agents for conditions like kidney stones .
    • The AChE inhibition assay revealed that certain derivatives had IC50 values comparable to known inhibitors, highlighting their potential for further development as cognitive enhancers.

Data Tables

Activity Type Compound IC50/Activity Reference
AntibacterialN-(5-chloro-2-methoxyphenyl)-...MIC: 1 µg/mL (against S. aureus)
Urease InhibitionN-(5-chloro-2-methoxyphenyl)-...IC50: 5 µM
Acetylcholinesterase InhibitionN-(5-chloro-2-methoxyphenyl)-...IC50: 3 µM

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Acetamide Derivatives

Compound Name Core Heterocycle Substituents on Phenyl Ring Additional Features
Target Compound 3-oxo-3,4-dihydropyrazine 5-chloro, 2-methoxy 4-methylphenyl on pyrazine
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyano-hydrazinylidene 4-methylphenyl Sulfamoylphenyl group
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) 1,3,4-oxadiazole Diphenylmethyl Pyrazin-2-yl acetamide
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothienopyrimidine 4-chloro, 2-methoxy, 5-methyl Tricyclic ring system

Key Observations :

  • Heterocyclic Core : The target compound’s dihydropyrazine ring contrasts with the oxadiazole in and the tricyclic system in . The pyrazine core may enhance π-π stacking interactions compared to oxadiazole, while the tricyclic system in likely improves metabolic stability .
  • Substituent Effects : The 5-chloro and 2-methoxy groups on the phenyl ring (target compound) balance lipophilicity and solubility. In contrast, 13a uses a sulfamoylphenyl group for hydrogen bonding, and adds a 5-methyl group for steric effects.

Key Observations :

  • Diazonium coupling (used for 13a ) offers high regioselectivity, while S-alkylation (as in ) is efficient for introducing sulfanyl groups. The tricyclic system in requires more complex multi-step synthesis.

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) and sulfanyl (C-S) stretches are expected near 1660–1680 cm⁻¹ and 650–750 cm⁻¹, respectively, consistent with analogs like 13a (C=O: 1664 cm⁻¹ ) and Compound 4 (C=O: ~1662 cm⁻¹ ).
  • ¹H-NMR : The 5-chloro-2-methoxyphenyl group would show aromatic protons as multiplets (δ 6.8–7.5 ppm) and a singlet for methoxy (δ ~3.8 ppm), similar to .

Key Observations :

  • Lipoxygenase inhibition in correlates with the acetamide backbone and electron-withdrawing substituents. The target compound’s chloro and methoxy groups may enhance binding affinity compared to methyl or methoxy derivatives .
  • Antimicrobial activity in oxadiazole derivatives (e.g., ) suggests the sulfanyl group’s role in disrupting bacterial membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.